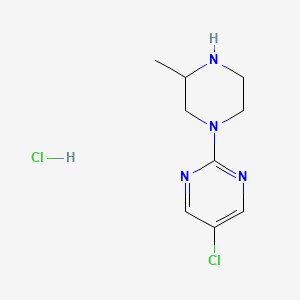

![molecular formula C17H20FN3O3 B2709720 Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate CAS No. 1923140-15-1](/img/structure/B2709720.png)

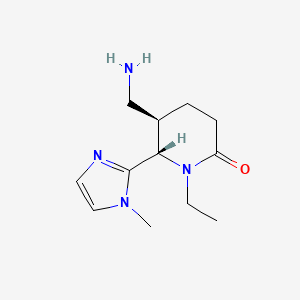

Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached, and an oxadiazole group, which is a five-membered ring containing two oxygen atoms and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine, fluorophenyl, and oxadiazole rings. The spatial orientation of these groups could have a significant impact on the compound’s properties and biological activity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring might undergo reactions at the nitrogen atom, while the fluorophenyl and oxadiazole groups might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación

Enzymatic C-Demethylation and Drug Metabolism

The compound has been involved in studies to understand its metabolism, particularly focusing on enzymatic C-demethylation processes. For instance, Yoo et al. (2008) explored the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, where major metabolic reactions included hydroxylation and carbonyl reduction, identifying a C-demethylated metabolite generated by nonenzymatic decarboxylation, facilitated by the oxadiazole ring's resonance stabilization (Yoo et al., 2008).

Synthesis and Characterization

Research on the synthesis and characterization of related compounds provides insights into their structural properties and potential applications. Sanjeevarayappa et al. (2015) synthesized and characterized a compound through condensation reactions, revealing its crystalline structure and evaluating its in vitro antibacterial and anthelmintic activity, demonstrating moderate efficacy (Sanjeevarayappa et al., 2015).

Photophysics and Material Applications

The compound's derivatives have been studied for their photophysical properties and applications in fluorescent probes and organic light-emitting diodes (OLEDs). Pujar et al. (2017) investigated a novel green light-emitting 1,3,4-oxadiazole derivative for its application in fluorescence resonance energy transfer (FRET) with core-shell ZnSe/ZnS quantum dots, indicating potential in light-emitting applications (Pujar et al., 2017).

Antitumor Activity

The antitumor activity of 1,2,4-oxadiazole natural product analogs has been a subject of interest. Maftei et al. (2013) synthesized analogs tested against a panel of cell lines, identifying compounds with potent antitumor activity, highlighting the therapeutic potential of these derivatives (Maftei et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3/c1-17(2,3)23-16(22)21-10-4-5-13(21)15-19-14(20-24-15)11-6-8-12(18)9-7-11/h6-9,13H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPLOWJGQWFHPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC(=NO2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2709641.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)urea](/img/structure/B2709646.png)

![3-fluoro-4-methoxy-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2709649.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea](/img/structure/B2709652.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2709659.png)

![2,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B2709660.png)